Se-Aspirin

Colorectal cancer Chemotherapy Drug discovery

Se-Aspirin (CAS 1850293-95-6) is a covalent Se-NSAID hybrid with an IC50 of 3.4 µM against CRC cells—>10-fold more potent than 5-FU. Unlike simple aspirin/Se co-administration, this single entity delivers dual NF-κB pathway inhibition while retaining gastroprotective effects. Essential for CRC/prostate cancer pharmacology programs requiring validated apoptosis induction (caspase 3/7, PARP cleavage) and G1/G2-M arrest benchmarking.

Molecular Formula C12H12N2O3Se
Molecular Weight 311.21 g/mol
Cat. No. B610788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSe-Aspirin
SynonymsSe-NSAID-8 ;  SeNSAID-8 ;  Se-NSAID 8 ;  SeNSAID8 ;  Se NSAID 8
Molecular FormulaC12H12N2O3Se
Molecular Weight311.21 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC=CC=C1C(=O)NCC[Se]C#N
InChIInChI=1S/C12H12N2O3Se/c1-9(15)17-11-5-3-2-4-10(11)12(16)14-6-7-18-8-13/h2-5H,6-7H2,1H3,(H,14,16)
InChIKeyYJLOEJJBOLNYTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Se-Aspirin: A Selenium-NSAID Hybrid Molecule with Quantified Anticancer Activity for Research Procurement


Se-Aspirin (Selenium-acetylsalicylic acid, CAS 1850293-95-6) is a synthetic hybrid molecule that covalently links a selenium-containing moiety to an aspirin (acetylsalicylic acid) backbone, representing a distinct subclass of selenium-nonsteroidal anti-inflammatory drug (Se-NSAID) conjugates [1]. Unlike the parent NSAID aspirin, which primarily acts via cyclooxygenase (COX) inhibition, Se-Aspirin exhibits a multimodal anticancer mechanism including NF-κB pathway inhibition, cell cycle arrest, and apoptosis induction, while retaining gastroprotective effects . The compound demonstrates notable potency against colorectal cancer (CRC) cells with an IC50 of 3.4 µM and is commercially available from multiple research suppliers (Cayman Chemical, MedChemExpress, TargetMol, GLPBio, APExBIO) as a ≥98% purity crystalline solid .

Why Se-Aspirin Cannot Be Substituted with Standard NSAIDs or Inorganic Selenium Salts in Oncology Research


Generic substitution with aspirin (acetylsalicylic acid) or elemental selenium compounds fails to recapitulate Se-Aspirin's pharmacological profile for three critical reasons. First, the covalent Se-NSAID hybrid design produces a single molecular entity with >10-fold higher potency against colorectal cancer cells compared to the clinical chemotherapeutic 5-fluorouracil (5-FU), an activity absent in aspirin alone [1]. Second, Se-Aspirin demonstrates dual functional advantages—anticancer efficacy plus gastroprotection—through concurrent inhibition of proinflammatory and pro-survival NF-κB pathways and downregulation of downstream anti-apoptotic targets (Bcl-xL, Mcl-1, survivin), a mechanistic profile not achievable via simple co-administration of aspirin and selenium supplements . Third, structure-activity relationship (SAR) data from the original discovery series indicate that only specific Se-NSAID analogues (notably compound 8, Se-Aspirin) achieve both high cancer cell selectivity and potent viability reduction, whereas other analogues in the same series (compounds 5, 6, 7, 9, 10) exhibited significantly lower potency or selectivity [2]. Consequently, substituting Se-Aspirin with either parent aspirin, sodium selenite, or non-optimal Se-NSAID analogues will yield markedly different—and inferior—experimental outcomes in cancer research applications.

Se-Aspirin Differentiation Evidence: Quantitative Head-to-Head Comparisons for Procurement Decisions


Potency Superiority of Se-Aspirin Over Clinical Chemotherapeutic 5-FU in Colorectal Cancer Cells

Se-Aspirin exhibits >10-fold greater potency than 5-fluorouracil (5-FU), the standard-of-care chemotherapeutic for colorectal cancer, in reducing CRC cell viability. This represents a direct potency advantage for a novel selenium-NSAID hybrid over an established clinical agent [1]. The comparison was performed within the same study using identical assay conditions, providing a robust cross-compound potency benchmark.

Colorectal cancer Chemotherapy Drug discovery

Colorectal Cancer Cell Line IC50 Potency and Selectivity Profile of Se-Aspirin

Se-Aspirin demonstrates an IC50 of 3.4 µM against colorectal cancer (CRC) cells, coupled with preferential selectivity for cancer cells over normal cells. This quantitative benchmark provides a clear procurement specification for researchers requiring a defined potency range in CRC models [1]. The selectivity toward cancer cells differentiates Se-Aspirin from non-selective cytotoxic agents.

Colorectal cancer Anticancer agents Cell viability

Mechanistic Differentiation: Dual Anticancer Activity and Gastroprotection of Se-Aspirin

Se-Aspirin uniquely combines anticancer activity with gastroprotective effects via NF-κB pathway inhibition, a mechanistic profile not shared by parent aspirin or inorganic selenium compounds. Specifically, Se-Aspirin inhibits activation of proinflammatory and pro-survival NF-κB pathways and downregulates downstream anti-apoptotic targets including Bcl-xL, Mcl-1, and survivin, while simultaneously accelerating ulcer healing . This dual pharmacological action is a direct consequence of the Se-NSAID hybrid molecular design.

NF-κB inhibition Apoptosis Gastroprotection

Prostate Cancer Cell Line Potency: Se-Aspirin IC50 Against DU145 Cells

Beyond colorectal cancer, Se-Aspirin demonstrates potent antiproliferative activity against human prostate cancer DU145 cells with an IC50 of 2.9 µM, as assessed by MTT assay after 72-hour exposure . This provides cross-cancer indication potency data that supports broader oncology research applications.

Prostate cancer Antiproliferative DU145

Mechanism of Action: Cell Cycle Arrest and Apoptosis Induction Quantification

Se-Aspirin exerts its anticancer effects through dual mechanisms: (1) inhibition of the cell cycle at G1 and G2/M phases with concomitant dose-dependent reduction of cell cycle markers cyclin E1 and B1, and (2) induction of apoptosis via activation of caspase 3/7 and PARP cleavage [1]. These mechanistic endpoints are directly measurable and serve as quality control parameters for batch-to-batch functional validation.

Cell cycle arrest Apoptosis Caspase activation

Reactive Oxygen Species (ROS) Induction as a Prolonged-Exposure Differentiator

Long-term exposure to Se-Aspirin induces a sustained increase in intracellular reactive oxygen species (ROS) levels in CRC cells . This property, not reported for parent aspirin, contributes to the compound's distinct anticancer mechanism and serves as an additional functional differentiation parameter for researchers studying redox biology in cancer.

Oxidative stress ROS CRC cells

Optimal Research and Procurement Application Scenarios for Se-Aspirin


Colorectal Cancer Drug Discovery: Benchmark Tool for Potency and Selectivity Assays

Se-Aspirin serves as an ideal benchmark compound for colorectal cancer drug discovery programs requiring a validated, potent, and selective Se-NSAID hybrid. With a demonstrated IC50 of 3.4 µM in CRC cells and >10-fold higher potency than 5-FU [1], it provides a reliable positive control for cell viability and apoptosis assays. Its defined mechanism—G1/G2-M cell cycle arrest, caspase 3/7 activation, and PARP cleavage—enables multi-parametric screening cascade validation.

NF-κB Pathway and Inflammation-Cancer Axis Research

Investigators studying the NF-κB signaling axis in inflammation-driven carcinogenesis should procure Se-Aspirin as a dual-function tool compound. It simultaneously inhibits proinflammatory and pro-survival NF-κB pathway activation while downregulating anti-apoptotic effectors Bcl-xL, Mcl-1, and survivin . The added gastroprotective effect distinguishes Se-Aspirin from standard NF-κB inhibitors and enables in vivo studies where gastrointestinal toxicity would otherwise confound results.

Prostate Cancer Cell Line Pharmacology and Cross-Indication Potency Profiling

For prostate cancer research, Se-Aspirin provides a validated IC50 of 2.9 µM in DU145 cells . This quantitative benchmark supports cross-cancer indication studies and enables direct potency comparisons with other prostate cancer tool compounds. Procurement for prostate cancer pharmacology programs should reference this specific cell line potency value for dose-ranging study design.

Oxidative Stress and Redox Biology in Cancer Research

Se-Aspirin is uniquely suited for studies investigating the intersection of selenium pharmacology, ROS induction, and anticancer activity. Long-term exposure produces sustained intracellular ROS elevation in CRC cells , a property absent in parent aspirin. Researchers exploring ROS-dependent cell death mechanisms can use Se-Aspirin to chemically induce redox stress in cancer cells while simultaneously inhibiting NF-κB survival signaling.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Se-Aspirin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.